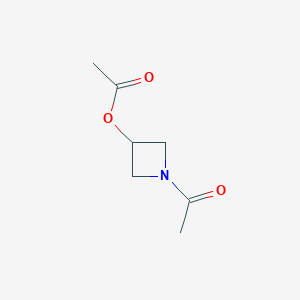
(S)-etodolac
Overview
Description
Synthesis Analysis
The synthesis of (S)-Etodolac involves several chemical reactions, typically starting with the appropriate aromatic compound and introducing the necessary functional groups through various reactions .Molecular Structure Analysis
This compound, like other NSAIDs, has a specific molecular structure that allows it to inhibit the COX enzymes, reducing the production of prostaglandins and thereby decreasing inflammation .Chemical Reactions Analysis
This compound primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. By inhibiting these enzymes, this compound reduces the levels of prostaglandins, which are responsible for causing pain and inflammation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature, and it is slightly soluble in water. It has a specific melting point, boiling point, and other physical and chemical properties that can be determined through various analytical techniques .Scientific Research Applications
1. Alternative Administration Methods
(S)-Etodolac has been explored for alternative administration methods to avoid common side effects associated with oral intake. A study highlighted the development of hydrophilic gel formulations of etodolac with carboxymethylcellulose sodium, investigating the effect of terpenes as enhancers on the percutaneous absorption of etodolac. This study suggests that topical formulations of etodolac in gel form could be an alternative, particularly using hydrophobic terpenes like anethole for enhanced absorption (Tas, Ozkan, Okyar, & Savaser, 2007).
2. Potential in Cancer Treatment
This compound has been investigated for its potential antitumor activity, especially in B-cell chronic lymphocytic leukemia (B-CLL). A Phase I clinical trial focused on the tolerability, safety, and maximum tolerated dose of R-etodolac in patients with B-CLL. This study opens possibilities for further research on R-etodolac as a new maintenance therapy or as part of combination therapy in treating B-CLL (Jensen et al., 2008).
3. Neuropathic Pain Management
Research on etodolac's effect on neuropathic pain in a rat model indicates its potential for treating such pain. The study examined etodolac's impact on heat-evoked hyperalgesia and its effects on osteoporosis induced by chronic constriction injury in rats. It suggests that etodolac can alleviate neuropathic pain, although it did not inhibit the decrease of bone mineral content and density on the injured side (Suyama, Kawamoto, Gaus, & Yuge, 2004).
Mechanism of Action
Target of Action
It is known that etodolac, like other non-steroidal anti-inflammatory drugs (nsaids), primarily targets and inhibits cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
(S)-etodolac interacts with its targets, primarily the COX enzymes, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effect of this disruption is a reduction in inflammation and pain signals .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Generally, NSAIDs like etodolac are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties impact the drug’s bioavailability, determining the concentration of the drug that reaches the systemic circulation and its site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin synthesis. This leads to decreased inflammation and pain at the cellular level . Additionally, by inhibiting COX enzymes, this compound may also reduce fever and prevent blood clotting, as these enzymes are involved in temperature regulation and platelet aggregation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels in the stomach and intestines can affect drug absorption, while liver and kidney function can impact drug metabolism and excretion . Furthermore, individual genetic variations can influence how effectively this compound works in different individuals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043544 | |
| Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87249-11-4 | |
| Record name | (+)-Etodolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87249-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etodolac, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087249114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETODOLAC, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1046G5D6YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)

